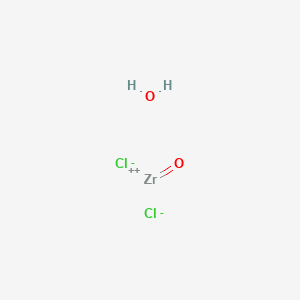

Oxozirconium(2+);dichloride;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

oxozirconium(2+);dichloride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.O.Zr/h2*1H;1H2;;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFOCNSOSARAKC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Zr+2].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2O2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13520-92-8 | |

| Record name | Zirconium oxychloride octahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13520-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Contextualization Within Zirconium Iv Coordination Chemistry

The chemistry of Oxozirconium(2+);dichloride;hydrate (B1144303) is a significant subject within the broader field of Zirconium(IV) coordination chemistry. Its structure in the solid state is not a simple monomer but a complex tetranuclear cation with the formula [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgsciencemadness.orgcdnsciencepub.com In this arrangement, four zirconium(IV) ions are linked by pairs of hydroxide (B78521) bridging ligands. wikipedia.org Each zirconium atom is further coordinated by four water molecules.

A key feature of its structure is that the chloride anions are not directly bonded to the zirconium centers as ligands; they exist as counter-ions within the crystal lattice, balancing the charge of the cationic complex. wikipedia.org This characteristic is a direct consequence of the high oxophilicity—the strong affinity for oxygen—of the Zr(IV) ion. wikipedia.org

Refined crystallographic studies have confirmed the existence of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetranuclear complex. cdnsciencepub.com These investigations have also detailed the coordination geometry around each zirconium atom, identifying it as more closely related to a D₂d dodecahedron than a D₄d antiprism. cdnsciencepub.com The mean bond lengths within this complex have been determined with high precision, providing valuable data for theoretical and practical studies in zirconium chemistry. cdnsciencepub.com

Interactive Table: Structural Properties of Oxozirconium(2+);dichloride;hydrate

| Property | Value | Reference |

|---|---|---|

| Common Name | Zirconyl chloride octahydrate | wikipedia.org |

| Chemical Formula | Cl₂H₁₈O₉Zr | nih.gov |

| Molecular Weight | 322.25 g/mol | sigmaaldrich.com |

| Cationic Structure | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | wikipedia.orgcdnsciencepub.com |

| Mean Zr—OH Bond Length | 2.142 ± 0.019 Å | cdnsciencepub.com |

| Mean Zr—OH₂ Bond Length | 2.272 ± 0.032 Å | cdnsciencepub.com |

Significance As a Versatile Precursor in Advanced Chemical Synthesis

A primary role of Oxozirconium(2+);dichloride;hydrate (B1144303) in the chemical sciences is its function as a versatile and economical precursor for the synthesis of a wide array of other zirconium-based materials. samaterials.comchemicalbook.com Its high solubility in aqueous solutions makes it an ideal starting point for numerous chemical processes. samaterials.com

It is widely employed as a starting material for producing commercially important zirconium compounds, including high-purity zirconium dioxide (zirconia, ZrO₂), zirconium carbonate, and zirconium sulfate. samaterials.com The compound's utility extends to materials science, where it is a key reagent in the formation of zirconia thin films for applications in optics and electronics. americanelements.comsamaterials.com

In the realm of organic synthesis, Oxozirconium(2+);dichloride;hydrate functions as an efficient Lewis acid catalyst for various transformations. Its catalytic activity is leveraged in the synthesis of heterocyclic compounds, such as 2-substituted benzothiazoles and quinoxaline (B1680401) derivatives. sigmaaldrich.com Furthermore, it serves as a fundamental building block for creating new classes of materials, including mixed zirconium phosphonates, which are investigated for their potential in catalysis, photophysics, and ion exchange applications. mpbio.com Research has also demonstrated its use in the synthesis of polysaccharides and in reactions with coumarin (B35378) derivatives. biosynth.com

Overview of Key Research Trajectories and Scholarly Contributions

Hydrolytic Precipitation Strategies for Zirconia Precursors

Hydrolytic precipitation is a widely employed industrial method for producing zirconia and its derivatives from zirconyl chloride solutions. curtin.edu.au This approach involves the controlled hydrolysis of an aqueous zirconyl chloride solution, leading to the precipitation of a zirconium hydroxide (B78521) precursor. curtin.edu.au The subsequent calcination of this precursor yields zirconia. The characteristics of the final zirconia powder are profoundly influenced by the conditions of the precipitation process. curtin.edu.auresearchgate.net

Controlled pH Precipitation Techniques

The pH of the precipitation medium is a critical parameter that dictates the form of the zirconium hydroxide precipitate and, consequently, the properties of the calcined zirconia. curtin.edu.au The precipitation is typically induced by the addition of a base, such as ammonia (B1221849) solution, to the zirconyl chloride solution. curtin.edu.ausciencemadness.org

At a high pH, around 12, the precipitate is believed to be ZrO(OH)₂. In contrast, precipitation at a lower pH of 3 is suggested to form Zr(OH)₄. curtin.edu.au The pH also influences the particle size of the precipitate. For instance, studies have shown that varying the precipitation pH results in different calcination routes and final crystalline phases of zirconia. curtin.edu.auresearchgate.net For example, a precursor precipitated at pH 10.5 can yield predominantly monoclinic ZrO₂ when rapidly precipitated, and tetragonal ZrO₂ when the precipitation is slow. researchgate.net

The control of pH is therefore a key tool for tuning the properties of the resulting zirconia powder. The relationship between precipitation pH and the resulting zirconia phase is complex and is also influenced by other factors such as the concentration of the initial zirconyl chloride solution. curtin.edu.au

Table 1: Effect of Precipitation pH on Zirconia Precursor and Final Product

| Precipitation pH | Proposed Precursor Formula | Observations on Calcined Zirconia |

| 3 | Zr(OH)₄ | Higher retention of NH₄Cl, affects calcination. curtin.edu.au |

| 10.5 (slow addition) | Amorphous | Tetragonal ZrO₂ phase after calcination at 500°C. researchgate.net |

| 10.5 (rapid addition) | Amorphous | Monoclinic ZrO₂ phase after calcination at 500°C. researchgate.net |

| 12 | ZrO(OH)₂ | Differences in particle size and redispersion. curtin.edu.au |

This table is based on findings from various research studies and illustrates the significant impact of pH control on the synthesis of zirconia from zirconyl chloride.

Influence of Co-precipitating Agents

Co-precipitating agents are often introduced during the hydrolytic precipitation of zirconyl chloride to modify the properties of the resulting zirconia. These agents can influence the particle size, homogeneity, and crystalline phase of the final product. A common application is the synthesis of yttria-stabilized zirconia (YSZ), a crucial material for solid oxide fuel cells. curtin.edu.au

In this process, a solution of yttrium chloride is added to the zirconyl chloride solution before precipitation. curtin.edu.au The yttrium cations are believed to substitute for zirconium cations in the tetrameric structure of the zirconyl chloride in solution, leading to the precipitation of an amorphous solid solution upon the addition of a base. curtin.edu.au This co-precipitation method ensures a homogeneous distribution of yttria in the zirconia matrix at an atomic level. researchgate.net

The concentration of the co-precipitating agent, such as yttrium, has a direct impact on the particle size of the precipitate. For instance, increasing the yttrium content has been shown to consistently increase the particle size of the precipitated particles. researchgate.net Other cations, such as calcium and cesium, have also been investigated for their effects on the precipitation process. curtin.edu.au The presence of these cations can alter the growth rate of the precipitated particles. curtin.edu.au

Furthermore, dispersing agents like polyacrylic acid and precipitating agents such as urea (B33335) can be used to control the morphology of the particles. researchgate.net For example, using urea as a precipitating agent can lead to the formation of spherical primary particles. researchgate.net

Sol-Gel Synthesis Pathways Utilizing Oxozirconium(2+);dichloride;hydrate

The sol-gel method offers a versatile route to synthesize zirconia-based materials with high purity and homogeneity. researchgate.net This technique involves the transition of a solution system (sol) into a solid-like network (gel). While zirconyl chloride itself is a common precursor in aqueous sol-gel processes, the principles of sol-gel chemistry, particularly those developed for metal alkoxides, provide a framework for understanding and controlling the formation of zirconia from its precursors.

Non-Aqueous Sol-Gel Process Development

Nonaqueous sol-gel routes, which exclude water, have emerged as a powerful alternative to traditional aqueous methods. acs.org These processes offer better control over the reaction pathways at a molecular level, often leading to materials with high crystallinity and uniform particle morphologies. acs.org In these systems, organic solvents act not only as the reaction medium but also as the oxygen source for the metal oxide. acs.org

A common approach in nonaqueous sol-gel synthesis involves the reaction of metal halides, such as zirconium tetrachloride (a precursor to zirconyl chloride), with alcohols. acs.org This method allows for precise control over particle size, shape, and surface properties. acs.org While direct use of zirconyl chloride hydrate in strictly non-aqueous systems is less common due to its hydrated nature, the principles of non-aqueous sol-gel chemistry are relevant for the synthesis of zirconia-based materials from various zirconium precursors.

Alkoxide-Mediated Sol-Gel Systems

Alkoxide-based sol-gel synthesis is a well-established method for producing high-quality zirconia. researchgate.net Zirconium alkoxides, such as zirconium n-propoxide, are common precursors. researchgate.netscielo.br A significant challenge in this system is the rapid hydrolysis of the zirconium alkoxide, which can lead to uncontrolled precipitation of zirconia particles. scielo.br

To manage the hydrolysis and condensation rates, chelating agents like acetic acid or acetylacetone (B45752) are often added. scielo.brscielo.br These agents form complexes with the zirconium precursor, increasing its hydrolytic stability and allowing for the formation of finer particles. ntu.edu.tw The hydrolysis can also be controlled by using the water produced from an esterification reaction between an alcohol and an acid within the sol. ntu.edu.tw

The choice of alcoholic solvent also plays a crucial role in the properties of the resulting zirconia. researchgate.net For example, the length of the alcohol chain can influence the degree of hydrolysis and the thermal stability of the metastable tetragonal phase of zirconia. researchgate.net

Table 2: Influence of Water Molar Ratio on Gelation Time in an Alkoxide-Mediated Sol-Gel System

| Molar Ratio (ZrP:H₂O) | Gelation Time (hours) |

| 1:2 | 120 |

| 1:4 | 48 |

| 1:6 | 5 |

This table, based on data from a study on zirconia synthesis from zirconium n-propoxide, demonstrates that increasing the molar ratio of water drastically reduces the gelation time. scielo.brscielo.br

Optimization of Gelation and Aging Parameters

The gelation and aging stages are critical in the sol-gel process for determining the final structure and properties of the material. mdpi.com During gelation, the sol transforms into a three-dimensional network. youtube.com The gelation time is influenced by several factors, including the concentration of the precursor, the amount of water, and the pH of the solution. scielo.brscielo.br

Aging of the gel involves processes such as polymerization, syneresis (expulsion of liquid from the pores), and coarsening. mdpi.com These processes strengthen the gel network and can lead to shrinkage. The temperature and duration of the aging process are important parameters that can be optimized. For instance, aging a zirconia alcogel at 60°C for 7 days is a common practice before drying and calcination. scielo.br

The drying method also significantly affects the properties of the final material. Supercritical drying can produce aerogels with high surface areas and large pore sizes, while freeze-drying may result in microporous structures. mdpi.com Subsequent calcination at elevated temperatures removes organic residues and leads to the crystallization of the zirconia. scielo.br The optimization of these parameters is essential for producing zirconia with desired characteristics such as high surface area and specific crystalline phases. researchgate.net

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal syntheses are widely employed for the preparation of zirconium-based materials, including derivatives of this compound. These methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a closed system, such as an autoclave. aip.orgmdpi.com This approach allows for the synthesis of crystalline materials with controlled characteristics. aip.org

Design of Reaction Environments for Controlled Crystallization

The controlled crystallization of zirconium compounds is highly dependent on the reaction environment. Key parameters that are manipulated to influence the final product's properties include the precursor type, solvent, temperature, reaction time, and the use of mineralizers or surfactants.

For instance, studies have shown that the hydrothermal treatment of zirconium tetrachloride (ZrCl4) or zirconyl chloride octahydrate (ZrOCl2·8H2O) can yield zirconia (ZrO2) nanoparticles with varying morphologies and crystal phases (monoclinic, tetragonal, and cubic). aip.orgelectrochemsci.org The concentration of the precursor solution has a direct impact on particle size, with higher concentrations generally leading to larger particles. aip.org

The choice of solvent also plays a critical role. While water is common in hydrothermal synthesis, other solvents like methanol (B129727) can be used in solvothermal processes. The solubility of the precipitate in the chosen solvent can dictate the synthetic pathway and the resulting crystal structure. ccspublishing.org.cn For example, in water, tetragonal precipitates can transform into the more thermodynamically stable monoclinic structure due to higher solubility, a process less favored in methanol. ccspublishing.org.cn

The use of mineralizers, such as NaBF4, can influence the shape and size of the resulting particles. The concentration of the mineralizer is a crucial factor in controlling the morphology, with increasing concentrations leading to larger particle sizes. mdpi.com

Template-Assisted Hydrothermal Synthesis

Templates are often introduced into the hydrothermal synthesis process to direct the formation of specific morphologies and porous structures. For example, polystyrene has been used as a template to create microporous zirconia particles. aip.org After the hydrothermal treatment, the template is removed, typically through calcination, leaving behind a porous structure. aip.org

Surfactants can also act as templates or morphology-directing agents. The use of a rosin-based surfactant, dehydroabietyltrimethyl ammonium (B1175870) bromine (DTAB), in the hydrothermal treatment of ZrOCl2 aqueous solutions has been shown to produce well-dispersed, hollow cube-like zirconia particles. mdpi.com The surfactant is believed to improve the dispersion and regularity of the synthesized sample. mdpi.com Subsequent calcination can alter the morphology further, for instance, by rounding the edges of the cubes to form hollow spheres. mdpi.com

Advanced Preparative Techniques

Beyond conventional hydrothermal and solvothermal methods, advanced techniques are being explored to synthesize zirconium compounds with enhanced properties and greater control over the synthesis process.

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a rapid and energy-efficient alternative to conventional heating methods for producing various organic and inorganic compounds. researchgate.netnih.govnih.govarkat-usa.org This technique can significantly reduce reaction times and improve product yields. nih.govarkat-usa.org In the context of zirconium compounds, microwave irradiation has been utilized in the synthesis of various derivatives, often leading to high-purity products in shorter timeframes compared to conventional heating. arkat-usa.orgsciepub.com While specific examples for this compound are not extensively detailed in the provided results, the general applicability of microwave-assisted synthesis to related compounds suggests its potential for this specific chemical as well.

Other Specialized Preparations (e.g., Electrochemical Routes)

Electrochemical synthesis offers another route for the preparation of zirconium compounds. This method involves the direct use of metallic zirconium as a starting material, which can be converted into various zirconium complexes. mdpi.com For example, zirconium carboxylates have been synthesized electrochemically from metallic zirconium and corresponding carboxylic acids. mdpi.com This technique has been noted for its potential in creating pre-catalysts for applications like ethylene (B1197577) oligomerization. mdpi.com While direct electrochemical synthesis of this compound is not explicitly described, the principles of electrochemical synthesis could potentially be adapted for this purpose. The field of using electrosynthesis to access low-valent states of Group IV metals, including zirconium, for catalytic purposes is considered to have significant untapped potential. acs.org

Parametric Studies on Synthesis Outcomes

Systematic studies on the influence of various synthesis parameters are crucial for optimizing the production of this compound and its derivatives. These studies help in understanding how different factors affect the final product's characteristics, such as particle size, crystal phase, and morphology.

Table 1: Influence of Synthesis Parameters on Zirconia Nanoparticles

| Parameter | Effect on Product Characteristics | Reference |

| Precursor Concentration | Higher concentration leads to increased particle size. | aip.org |

| Temperature | Increasing temperature can lead to more uniform particle sizes. | aip.org |

| pH | Affects the crystal phase and particle size. Low pH can favor the monoclinic phase, while intermediate pH can result in a mix of monoclinic and tetragonal phases. Very high pH can again favor the monoclinic phase and lead to a significant increase in particle size. | electrochemsci.org |

| Mineralizer Concentration | Increasing concentration of mineralizers like NaBF4 leads to an increase in both primary single-crystal and secondary particle sizes. | mdpi.com |

| Reactant Concentration (Industrial Precipitation) | Higher concentration of ZrOCl2 solution can result in larger precipitated particle sizes. | curtin.edu.auresearchgate.net |

| Yttrium Addition | The addition of yttrium to zirconyl chloride solutions can lead to a consistent increase in particle size with increasing yttrium levels. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Research has shown that for the hydrothermal synthesis of zirconia nanoparticles from zirconyl chloride octahydrate, the pH of the solution is a critical factor. electrochemsci.org For instance, at a low pH of 2.61, the resulting zirconia nanoparticles are primarily in the monoclinic phase. electrochemsci.org As the pH increases to between 7 and 11, a mixture of monoclinic and tetragonal phases is observed, with the percentage of the tetragonal phase increasing with pH. electrochemsci.org At a very high pH of 14, the product is again predominantly monoclinic, but with a significant increase in particle size. electrochemsci.org

Similarly, in industrial precipitation processes, the concentration of the initial zirconyl chloride solution has been found to influence the particle size of the resulting zirconia precipitate. curtin.edu.auresearchgate.net Higher concentrations of the zirconyl chloride solution tend to yield larger particles. researchgate.net Furthermore, the addition of other elements, such as yttrium, can also impact the particle size of the mixed oxide precipitates. researchgate.net

The thermal dehydration of zirconyl chloride octahydrate is another important aspect that has been studied, as it relates to the transformation of the hydrated form to other phases upon heating. sciencemadness.orgacs.org

Impact of Temperature and Pressure on Product Formation

Temperature is a critical parameter in the synthesis and subsequent transformation of zirconyl chloride hydrate. The thermal stability of the hydrated form is limited, with dehydration occurring in stages upon heating. For instance, zirconyl chloride octahydrate loses six water molecules at 140°C and all eight at 210°C. nih.gov Higher temperatures are employed for converting zirconyl chloride into other zirconium compounds; for example, calcination at 900°C is used to produce zirconium dioxide from zirconyl chloride. 911metallurgist.com

The synthesis of precursors to zirconyl chloride is also highly temperature-dependent. The chlorination of zirconium metal to yield zirconium tetrachloride, a common starting material, can be achieved at temperatures below 150°C. tennessee.edu Research has shown that increasing the reaction temperature can significantly reduce the time required for complete chlorination. tennessee.edu Specific industrial processes may use much higher temperatures, such as the chlorination of zircon sand at 1100-1200°C. google.com In contrast, lower temperatures are utilized in other applications; the synthesis of a hydrogel using zirconyl chloride octahydrate involves a gentle heating step to 50°C in a water bath. acs.org

The influence of pressure on the direct synthesis of zirconyl chloride hydrate is less documented. However, pressure plays a role in related synthetic steps. For example, in certain processes for preparing silicon tetrafluoride from zircon sand, a byproduct of zirconium processing, the gaseous reactants are compressed to 2.0-3.0 MPa. google.com Furthermore, the thermal decomposition of zirconyl chloride octahydrate has been studied under controlled pressure conditions, indicating that pressure can influence the decomposition pathway and resulting products. researchgate.net

Table 1: Effect of Temperature on Zirconium Compound Synthesis

| Process | Precursor/Reactant | Temperature (°C) | Product | Research Finding | Citation |

|---|---|---|---|---|---|

| Dehydration | Oxozirconium(2+);dichloride;octahydrate | 140 | ZrOCl₂·2H₂O | Loses 6 water molecules. | nih.gov |

| Dehydration | Oxozirconium(2+);dichloride;octahydrate | 210 | Anhydrous ZrOCl₂ | Loses all 8 water molecules. | nih.gov |

| Calcination | This compound | 900 | Zirconium dioxide | Converts zirconyl chloride to the oxide. | 911metallurgist.com |

| Chlorination | Zirconium metal | < 150 | Zirconium tetrachloride | Increasing temperature shortens reaction time. | tennessee.edu |

| Chlorination | Zircaloy-4 | 300 - 450 | Zirconium tetrachloride | Reaction rate is temperature-dependent. | researchgate.net |

| Chlorination | Zircon sand | 1100 - 1200 | Zirconium tetrachloride | High temperature required for direct chlorination of the ore. | google.com |

| Hydrogel Synthesis | Oxozirconium(2+);dichloride;octahydrate | 50 | Glu/P(AM-co-AA)-Zr/LiCl hydrogel | Gentle heating used for polymerization. | acs.org |

| Ore Decomposition | Zircon sand, Sodium hydroxide | 600 - 700 | Sodium zirconate | Initial step in processing zircon for ZOC production. | osti.gov |

| Calcination | Hydrous zirconia (from ZrOCl₂) | 500 - 700 | Tetragonal/Monoclinic zirconia | Phase transformation temperature of precipitated zirconia. | curtin.edu.au |

Role of Precursor Concentration and Molar Ratios

The concentration of reactants and their molar ratios are fundamental variables in the synthesis of zirconyl chloride hydrate, directly affecting product yield and purity. A patented process for producing high-purity zirconyl chloride octahydrate specifies a precursor concentration of 38-50% zirconium tetrachloride in a water-miscible alcohol, with a preferred concentration of around 43%. google.com This process also highlights the importance of the water-to-zirconium molar ratio, indicating that the addition of 11 to 15 moles of water per mole of zirconium is required to precipitate at least 90% of the zirconium as the desired octahydrate. google.com

The concentration of the zirconyl chloride solution itself influences the properties of materials derived from it. For example, the particle size of hydrous zirconia precipitated from a zirconyl chloride solution is dependent on the initial concentration; a 0.81 M solution yields smaller particles compared to a 1.62 M solution under certain pH conditions. curtin.edu.aucurtin.edu.au

Molar ratios are also critical in the synthesis of zirconyl chloride derivatives. The preparation of zirconyl chloride trihydrate can be achieved by reacting solid zirconyl chloride octahydrate with solid zirconium tetrachloride in an approximate 4:5 molar ratio. google.com Similarly, the synthesis of oxozirconium(IV) aryloxides proceeds by reacting anhydrous zirconyl chloride with phenols in predetermined molar ratios to control the degree of substitution. epa.gov In the production of high-quality zirconyl chloride from zirconium hydroxide, a molar ratio of HCl to ZrO₂ of 5:1 is employed, and the final solution is concentrated to 2 M in ZrO₂ to facilitate crystallization. osti.gov

Table 2: Impact of Precursor Concentration and Molar Ratios on Synthesis

| Product | Precursors | Concentration / Molar Ratio | Key Finding | Citation |

|---|---|---|---|---|

| Oxozirconium(2+);dichloride;octahydrate | Zirconium tetrachloride, Water | 38-50% ZrCl₄ in alcohol; 11-15 mols H₂O per mol Zr | Controls purity and yield of the precipitated product. | google.com |

| Hydrous zirconia | This compound solution | 0.81 M vs 1.62 M | Starting concentration affects the particle size of the precipitate. | curtin.edu.aucurtin.edu.au |

| Oxozirconium(2+);dichloride;trihydrate | ZrOCl₂·8H₂O, ZrCl₄ | ~4:5 molar ratio | Stoichiometry directs the formation of the trihydrate form. | google.com |

| Oxozirconium(IV) aryloxides | Anhydrous ZrOCl₂, Phenols | Predetermined molar ratios | Controls the formation of ZrO(OAr)₂ vs ZrOCl(OAr). | epa.gov |

| This compound | Zirconium hydroxide, Hydrochloric acid | HCl/ZrO₂ = 5/1 (Molar); C ZrO₂ = 2 M | Optimal ratio for dissolution and subsequent crystallization. | osti.gov |

Ligand Effects on Synthesis Control

Ligands play a crucial role in the synthesis and reactivity of zirconyl chloride and its derivatives by coordinating to the zirconium center. The reactivity of zirconium(IV) chloride, a precursor to zirconyl chloride, is attributed to its nature as a Lewis acid, which allows it to accept electron pairs from Lewis bases (ligands) and form stable complexes. noahchemicals.com This property is fundamental in controlling the synthesis and subsequent reactions of zirconium compounds.

In the synthesis of derivatives, the choice of ligand is paramount. For instance, oxozirconium(IV) aryloxides are synthesized by reacting anhydrous zirconyl chloride with phenolic ligands in the presence of a base, triethylamine, which facilitates the reaction. epa.gov The structure of the final product is directly determined by the aryloxide ligands incorporated.

Ligand exchange is another powerful tool for modifying zirconium compounds. In the synthesis of metal-organic frameworks (MOFs), chloride anions, which act as ligands on the zirconium clusters, can be replaced by other ligands like formate. This anion exchange is performed to alter the properties of the material and remove unwanted ions while maintaining charge balance. acs.org

In aqueous solutions, water molecules and hydroxide ions act as primary ligands. The structure of zirconyl chloride octahydrate in the solid state consists of a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where hydroxide groups bridge the zirconium atoms and water molecules complete the coordination sphere. wikipedia.orgresearchgate.net In the synthesis of more complex structures like hydrogels, it is proposed that other ligands present in the solution, such as carboxylate groups, can also coordinate to the zirconium clusters, influencing the final structure and properties of the material. acs.orgresearchgate.net

Crystallographic Investigations of Hydrated Forms

Crystallographic studies have been instrumental in understanding the structure of hydrated zirconyl chloride. These investigations have moved from initial characterizations to detailed refinements, providing a clearer picture of the zirconium coordination environment.

Refinement of Crystal Structures (e.g., Zirconyl Chloride Octahydrate)

Early crystallographic work on zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and the isomorphous zirconyl bromide octahydrate (ZrOBr₂·8H₂O) established that they belong to the tetragonal space group P42/nmc. iucr.org The structure was identified as being composed of a tetranuclear complex where four zirconium atoms are arranged in a distorted square. iucr.org These zirconium atoms are linked by pairs of hydroxyl groups, one situated above and one below the plane of the square. iucr.org

Later refinements of the crystal structure of zirconyl chloride octahydrate confirmed the existence of the tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. wikipedia.orgresearchgate.net These more detailed studies, however, adjusted the understanding of the coordination polyhedron around each zirconium atom. While initially thought to be a distorted square antiprism, it is more accurately described as being related to a D₂d dodecahedron. iucr.orgresearchgate.net In this refined structure, the chloride ions are not directly bonded to the zirconium atoms. wikipedia.orgiucr.org The compound crystallizes in the tetragonal system. wikipedia.orgiucr.org

| Parameter | Value | Reference |

|---|---|---|

| Formula | [Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂ | wikipedia.org |

| Crystal System | Tetragonal | wikipedia.orgiucr.org |

| Space Group | P42/nmc | iucr.org |

| Coordination Geometry | Distorted square antiprism/D₂d dodecahedron | iucr.orgresearchgate.net |

Characterization of Tetranuclear Zirconium Complexes

The fundamental building block in both solid zirconyl chloride octahydrate and its aqueous solutions is the tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. hzdr.deresearchgate.netacs.orgrsc.org In this complex, four zirconium(IV) ions are located at the corners of a slightly distorted square. iucr.org They are connected by eight bridging hydroxide ligands, with two hydroxides bridging each pair of zirconium atoms. iucr.orgresearchgate.net Each zirconium atom is further coordinated by four water molecules, resulting in an eight-coordinate environment for each metal center. iucr.orgrsc.org

The Zr-O bond distances within this tetrameric unit have been determined with precision. The bond length between zirconium and the bridging hydroxyl groups is approximately 2.142 Å, while the distance to the terminal water molecules is longer, around 2.272 Å. researchgate.netresearchgate.net This tetrameric structure is notably stable, and its presence has been confirmed in both the solid state and in aqueous solutions through various analytical techniques. hzdr.denih.gov

Aqueous Solution Speciation Studies

The behavior of this compound in water is governed by extensive hydrolysis and the formation of various polynuclear species. The speciation is highly dependent on factors such as concentration and pH.

Hydrolytic Polymerization and Oligomer Formation

In aqueous solutions, zirconium(IV) undergoes significant hydrolytic polymerization. researchgate.netacs.orgacs.org Even in acidic conditions, zirconium shows a strong tendency to hydrolyze and form polynuclear species. hzdr.de The primary and most well-characterized of these is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is considered the dominant species in many aqueous environments. hzdr.deresearchgate.net

Under certain conditions, further aggregation of these tetrameric units can occur. acs.org For instance, at lower acidities, there is evidence for the formation of octameric species. researchgate.net The process of hydrolytic polymerization can eventually lead to the formation of larger aggregates, which may precipitate from solution as hydrous zirconium dioxide. researchgate.net

Identification of Monomeric and Polymeric Species in Solution

A variety of techniques have been employed to identify the different zirconium species present in aqueous solutions. These include X-ray scattering, EXAFS (Extended X-ray Absorption Fine Structure) spectroscopy, and NMR (Nuclear Magnetic Resonance). rsc.orgresearchgate.net

In highly acidic solutions, particularly at zirconium concentrations below 1 M, the dominant species is the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. acs.orgresearchgate.net However, studies have shown that an equilibrium can exist between this tetramer and a larger octameric species, formulated as Zr₈(OH)₂₀(H₂O)₂₄Cl₁₂. acs.org The relative proportions of these species are influenced by the concentration of both zirconium and acid. acs.org While monomeric species are thought to exist, they are generally not the predominant form in aqueous solutions, where polymerization is favored. researchgate.net

| Species | Formula | Conditions for Predominance | Reference |

|---|---|---|---|

| Tetramer | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ | Highly acidic solutions ([H⁺]added ≥ 0.6 M for 0.05 M Zr(IV)) | acs.org |

| Octamer | Zr₈(OH)₂₀(H₂O)₂₄Cl₁₂ | Lower acidities ([H⁺]added ≤ 0.05 M for 0.05 M Zr(IV)) | acs.org |

Influence of pH on Zirconium Speciation and Solubility

The pH of the solution has a profound impact on the speciation and solubility of zirconium. acs.orgacs.org As the pH of a zirconium solution is increased, the tetrameric units tend to aggregate, forming larger two-dimensional sheets that can eventually lead to the formation of gels or precipitates. acs.org

In highly acidic solutions, the tetramer is the dominant species. acs.org As the acidity decreases (i.e., pH increases), the equilibrium shifts towards the formation of the octameric species. acs.org This demonstrates that with increasing pH, there is a greater degree of hydrolysis and polymerization. The solubility of zirconium species is therefore highly dependent on pH, with precipitation of hydrous oxides occurring as the solution becomes less acidic. tandfonline.com The structure of the precipitated zirconium dioxide can also be influenced by the pH during its synthesis. electrochemsci.orgresearchgate.net

Structural Transformations and Phase Transitions

This compound undergoes distinct structural transformations and phase transitions, primarily driven by changes in temperature and hydration levels. The initial solid-state structure is characterized by the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. cdnsciencepub.comresearchgate.net

Upon heating, the compound undergoes a stepwise loss of its water molecules. Thermogravimetric analysis (TGA) indicates that the eight water molecules of hydration are lost in stages between approximately 50°C and 400°C. In-situ infrared spectroscopy can be used to monitor the changes in the hydroxyl group vibrations within the tetranuclear complex during this dehydration process. acs.org

This dehydration leads to significant structural changes. X-ray diffraction (XRD) studies confirm a phase transformation from the crystalline octahydrate to an amorphous zirconium oxide (ZrO₂) upon complete dehydration. The structural collapse of the tetranuclear cluster occurs at around 400°C. The final properties of the resulting zirconia, such as its crystallinity and the specific crystalline phase (e.g., tetragonal vs. monoclinic), are influenced by the calcination temperature. researchgate.net

Lower hydrates can be formed under specific conditions. For instance, heating in a stream of hydrogen chloride can produce these lower hydrates. chemicalbook.com When an alcoholic solution of zirconyl chloride is treated with ether or acetone, or when a dilute aqueous solution is left to stand for an extended period, dizirconyl chloride (Zr₂O₃Cl₂·5H₂O) can precipitate. chemicalbook.com

The solubility of this compound is also a critical factor in its transformations in solution. Its solubility is dependent on factors such as the concentration of hydrochloric acid and the temperature. researchgate.net Changes in pH can also induce precipitation and transformation of the dissolved zirconium species. researchgate.net

Reactivity Mechanisms and Chemical Transformations Involving Oxozirconium 2+ ;dichloride;hydrate

Hydrolysis Kinetics and Equilibrium Studies

The hydrolysis of zirconyl chloride is a rapid and essentially irreversible process, driven by the high affinity of zirconium(IV) for oxygen. wikipedia.org In aqueous solutions, zirconyl chloride establishes equilibria involving various hydrolyzed and polymerized zirconium species. acs.orgresearchgate.net The study of these processes is complicated by the multitude of potential products and the slow approach to equilibrium. oecd-nea.org

Factors Influencing Hydrolysis Rate

Several factors significantly impact the rate of hydrolysis of zirconyl chloride solutions:

Temperature: The hydrolysis of zirconyl chloride is temperature-dependent. For instance, in the context of atomic layer deposition (ALD), the reaction mechanism can shift with temperature, affecting the release of chloride ligands. rsc.org Higher temperatures generally favor more extensive hydrolysis. researchgate.net

pH: The pH of the solution plays a critical role. The solubility of zirconyl chloride octahydrate is influenced by the concentration of hydrochloric acid, which in turn affects the pH. researchgate.net The formation of zirconium hydroxide (B78521) precipitates is highly dependent on the solution's pH. sciencemadness.org

Initial Zirconyl Chloride Concentration: The initial concentration of the zirconyl chloride solution can influence the nucleation and growth of the resulting zirconia particles. researchgate.net

Thermodynamic Aspects of Hydrolytic Processes

The thermodynamics of zirconyl chloride hydrolysis are complex and have been the subject of considerable study, with some contradictory data in the literature. oecd-nea.org However, it is established that the hydrolysis reactions are generally exothermic. acs.org

Key thermodynamic considerations include:

Stability of Hydrolyzed Species: The formation of various hydrolyzed zirconium species, including monomers and polymers, is governed by their relative thermodynamic stabilities. oecd-nea.orgacs.org The tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a particularly stable species in crystalline zirconyl chloride octahydrate. wikipedia.org

Heats of Formation: The heats of formation of the reactants and products in the hydrolysis of zirconium tetrachloride (the precursor to zirconyl chloride) are consistent with experimental results. researchgate.net The initial steps of hydrolysis at high temperatures involve the formation of oxychlorohydroxides, which is an endothermic process. researchgate.net

Table 1: Factors Influencing Hydrolysis of Zirconyl Chloride

| Factor | Effect on Hydrolysis Rate | Reference |

| Increased H⁺ and Cl⁻ Concentration | Decreases the overall rate constant and crystal-growth rate. | researchgate.net |

| Increased Temperature | Generally increases the extent of hydrolysis. | researchgate.netrsc.org |

| pH | Significantly influences solubility and precipitation of hydrolyzed species. | researchgate.netsciencemadness.org |

| Initial Reactant Concentration | Affects nucleation and growth of product particles. | researchgate.net |

Polymerization and Condensation Reaction Mechanisms

Upon hydrolysis, zirconyl chloride solutions undergo polymerization and condensation to form larger zirconium-containing species. These processes are fundamental to the formation of zirconium-based materials.

Mechanism of Hydrolytic Polymerization of Zirconyl Solutions

The hydrolytic polymerization of zirconyl solutions leads to the formation of amorphous hydrous ZrO₂. cambridge.org This process involves the linking of zirconium centers through hydroxyl or oxygen bridges. The structure of the resulting polymer is dependent on the reaction conditions. The initial species in solution are often considered to be monomeric or small polymeric zirconium ions. As hydrolysis proceeds, these species polymerize into larger chains or networks. google.com

Role in Sol-Gel Condensation Processes

Zirconyl chloride is a common precursor in sol-gel processes for the synthesis of zirconia (ZrO₂) and other zirconium-containing materials. researchgate.nettaylorandfrancis.com The sol-gel process involves the transition of a colloidal solution (sol) into a solid gel phase through hydrolysis and poly-condensation. taylorandfrancis.com

The general steps involving a zirconium precursor like zirconyl chloride are:

Hydrolysis: The zirconium precursor reacts with water to form hydrolyzed species, releasing hydrochloric acid. noahchemicals.com

Condensation: The hydrolyzed species then react with each other in a condensation reaction, forming Zr-O-Zr bridges and eliminating water or alcohol molecules. This leads to the formation of a three-dimensional network, resulting in a gel. researchgate.netyoutube.com

The use of zirconium alkoxides in conjunction with other precursors can enhance the degree of condensation in a shorter reaction time. sol-gel.net

Mechanistic Pathways in Catalytic Reactions

Zirconium compounds, including those derived from zirconyl chloride, exhibit significant Lewis acidic character, making them effective catalysts in a variety of organic reactions. nih.govnoahchemicals.com

Zirconium-based catalysts are utilized in:

Polymerization Reactions: Zirconocene (B1252598) complexes, which can be synthesized from zirconium tetrachloride (the precursor to zirconyl chloride), are active catalysts for olefin polymerization. acs.org The activation of these catalysts often involves the formation of cationic species. acs.org

Amination, Michael Addition, and Oxidation: Inorganic zirconium chlorides can catalyze these reactions. nih.gov

Allylation, Acylation, and Esterification: Well-designed zirconocene perfluorosulfonates are effective in these transformations. nih.gov

Hydrozirconation: Schwartz's reagent, a zirconocene hydrochloride, is a versatile reagent for the hydrozirconation of alkenes and alkynes, a key step in various organic syntheses. wikipedia.org

The catalytic activity stems from the ability of the zirconium center to act as a Lewis acid, coordinating to substrates and activating them towards nucleophilic attack or other transformations. noahchemicals.com The specific mechanistic pathway depends on the nature of the catalyst, the reactants, and the reaction conditions. For instance, in some polymerization reactions, the formation and stability of ion pairs between the cationic zirconium catalyst and a counteranion are crucial for catalytic performance. acs.org

Active Species Identification in Catalytic Cycles

The catalytic utility of zirconyl chloride hydrate (B1144303) stems from its role as a precursor to Lewis acidic species. The primary entity in aqueous solution, the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation, can itself participate in reactions or be transformed into more active catalysts, particularly when combined with co-catalysts. wikipedia.org

The nature of the active species is highly dependent on the reaction environment and the presence of other reagents. For instance, in the oligomerization of 1-hexene (B165129) catalyzed by zirconocene-based systems, which can be formed from zirconium precursors, zirconocene hydrides are identified as the key catalytically active sites. nih.gov These hydrides are typically generated in situ through the reaction of a zirconocene dichloride with a co-catalyst like di(isobutyl)alane (HAlBui₂). nih.gov Mechanistic studies suggest that precursors can include complex hydride intermediates, such as the bis-zirconium complex [L₂ZrH₂∙L₂ZrHCl∙ClAlR₂] (where L is a cyclopentadienyl-type ligand), which then initiate the catalytic cycle for alkene transformations. nih.gov

In other catalytic systems, different zirconium species are implicated. During photoredox catalysis for the dehalogenation of unactivated alkyl chlorides, a zirconocene(III) species is proposed as the crucial intermediate. acs.org This highly reactive species is capable of performing a halogen atom transfer (XAT) from the alkyl chloride, initiating a radical chain reaction. acs.org The strong propensity of zirconium to form a Zr-Cl bond is a key driving force in this process. acs.org

The structural integrity of the zirconium core from zirconyl chloride is also vital in materials synthesis. In the formation of certain metal-organic frameworks (MOFs), the gradual hydrolysis of ZrOCl₂·8H₂O is advantageous compared to the more reactive anhydrous zirconium tetrachloride (ZrCl₄), as it helps to preserve the [Zr₄(OH)₈]⁸⁺ cluster which acts as the secondary building unit for the framework.

Ligand Exchange and Reaction Intermediates

Ligand exchange is a fundamental process in the chemistry of zirconyl chloride. While the chloride ions in the solid octahydrate are not directly coordinated to the zirconium centers, they are labile in solution. wikipedia.org The primary ligands directly bonded to the zirconium atoms in the tetrameric core are water molecules and bridging hydroxide groups, which are subject to substitution by other coordinating species. wikipedia.orgcdnsciencepub.comresearchgate.net

A clear example of this reactivity is the reaction of zirconyl chloride with organophosphonic acids (RPO₃H₂). This process yields zirconium phosphonates, materials with applications in catalysis and separation, through the displacement of water and hydroxide ligands from the zirconium coordination sphere. dntb.gov.ua

To illustrate the principle of ligand exchange on zirconium centers, related organozirconium systems provide well-studied examples. A detailed investigation into the reaction between zirconocene dichloride (Cp₂ZrCl₂) and diethylzinc (B1219324) (Et₂Zn) in a non-coordinating solvent (d-6-benzene) revealed the formation of several reaction intermediates through ligand exchange. chemrxiv.orgresearchgate.net These intermediates were identified using NMR spectroscopy and their stability was assessed through computational analysis. chemrxiv.orgresearchgate.net

| Intermediate Compound Name | Chemical Formula | Role in Reaction |

|---|---|---|

| bis-(cyclopentadienyl)ethylzirconium chloride | EtZrCp₂Cl | Product of single ethyl-for-chloride exchange |

| bis-(cyclopentadienyl)diethylzirconium | Et₂ZrCp₂ | Product of double ethyl-for-chloride exchange |

| zirconium-organozinc complex | Not specified | Minor bimetallic species formed |

Reactions in Specific Chemical Environments (e.g., Nonaqueous Media)

While zirconyl chloride is most noted for its high solubility in water, where it forms acidic solutions due to the hydrolysis of the zirconium cation, its reactivity in nonaqueous environments is critical for its application in organic synthesis. nih.govresearchgate.net In many organic reactions, it functions as a mild, water-tolerant Lewis acid catalyst. mdpi.com

Its utility has been demonstrated in classic organic transformations such as the Friedel-Crafts reaction, the Diels-Alder reaction, and various intramolecular cyclizations. mdpi.com In these contexts, the reaction medium is typically an organic solvent, and the Lewis acidity of the zirconium species activates substrates for subsequent chemical conversion. When compared to anhydrous zirconium tetrachloride (ZrCl₄), which is preferred for strictly anhydrous conditions, zirconyl chloride octahydrate offers a more convenient alternative, although the presence of hydrate water can influence the reaction pathway.

The choice of solvent is crucial for mechanistic studies. Research on ligand exchange processes, such as the reaction between zirconocene dichloride and diethylzinc, often employs nonaqueous, non-coordinating solvents like deuterated benzene (B151609) to isolate and characterize the reaction intermediates without solvent interference. researchgate.net

Computational Investigation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the complex reaction mechanisms involving zirconium compounds, which can be challenging to probe experimentally. dntb.gov.uarsc.org

DFT calculations have been successfully applied to assess the thermodynamic stability of various organozirconium complexes formed during ligand exchange reactions. chemrxiv.orgresearchgate.net For the reaction between zirconocene dichloride and diethylzinc, computational analysis helped to corroborate the experimental identification of intermediates like EtZrCp₂Cl and Et₂ZrCp₂. chemrxiv.org

Furthermore, extensive computational studies have been performed on the zirconium chloride–water atomic layer deposition (ALD) process. researchgate.netrsc.org Although these studies use ZrCl₄ as the precursor, the fundamental reactions involving the formation and breaking of Zr-Cl, Zr-O, and Zr-OH bonds are directly relevant to the chemistry of zirconyl chloride. These DFT studies have elucidated detailed reaction pathways and the influence of temperature on the mechanism. For instance, calculations have shown that at lower temperatures, the loss of a second chlorine atom from a surface-adsorbed zirconium species proceeds via HCl self-elimination, whereas at elevated temperatures, hydrolysis becomes the dominant pathway. researchgate.net

| System Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Ligand exchange in Cp₂ZrCl₂–Et₂Zn systems | DFT | Provided thermodynamic stability assessment of organozirconium intermediates. | chemrxiv.orgresearchgate.net |

| ZrCl₄–H₂O Atomic Layer Deposition | DFT | Identified distinct, temperature-dependent pathways (HCl self-elimination vs. hydrolysis) for chlorine loss. | researchgate.net |

| Activation of Zirconocene Catalysts | DFT | Calculated ion-pair formation/separation energies (ΔEipf, ΔEips) and determined the influence of ligands on ion-pair structure. | acs.org |

Oxozirconium 2+ ;dichloride;hydrate As a Precursor for Advanced Materials Fabrication

Synthesis of Zirconia (ZrO₂) Nanomaterials and Oxides

Zirconyl chloride hydrate (B1144303) serves as a fundamental starting material for producing high-purity zirconia with controlled properties. The synthesis method and reaction conditions significantly influence the final product's characteristics, such as crystal phase, particle size, and morphology.

The fabrication of zirconia (ZrO₂) nanoparticles and nanostructures from zirconyl chloride hydrate is achieved through various chemical methods, including hydrothermal synthesis, co-precipitation, and microwave-assisted techniques. nih.govrsc.org The choice of synthesis route and the control of reaction parameters like pH, temperature, and precursor concentration are critical in determining the final properties of the nanomaterials. nih.govrsc.org

Hydrothermal treatment of zirconyl chloride octahydrate is a common method for producing crystalline ZrO₂ nanoparticles. For instance, treating a solution of zirconyl chloride octahydrate and ammonium (B1175870) hydroxide (B78521) at 200°C for 12 hours can yield pure, spherical tetragonal zirconia nanoparticles without the need for a template. rsc.org In another approach, star-shaped tetragonal zirconia particles ranging from 40 to 100 nm have been synthesized by the hydrothermal treatment of zirconyl chloride and sodium acetate (B1210297) at 240°C. nih.gov The co-precipitation method, often using a precipitating agent like potassium hydroxide or ammonium hydroxide, is also widely employed. rsc.orgnanoient.org The pH during precipitation significantly impacts the resulting zirconia powder; for example, powders produced at a pH of 12 tend to have a structure akin to ZrO(OH)₂, while those at pH 3 resemble Zr(OH)₄. researchgate.net

Microwave-assisted methods offer a rapid and energy-efficient route to synthesize ZrO₂ nanoparticles. Using zirconyl chloride hydrate, researchers have produced nanoparticles smaller than 10 nm with a combination of monoclinic and tetragonal phases. nih.gov The resulting nanoparticles from these methods can exhibit different crystalline forms, including monoclinic, tetragonal, and cubic phases, depending on the precise synthesis conditions. nih.govnih.gov

Table 1: Influence of Synthesis Parameters on ZrO₂ Nanoparticle Properties Using Zirconyl Chloride Precursor

| Synthesis Method | Reagents | Conditions | Resulting Phase(s) | Particle Size/Morphology | Reference |

|---|---|---|---|---|---|

| Hydrothermal | ZrOCl₂·8H₂O, NH₄OH | 200°C, 12 h | Pure Tetragonal | Spherical | rsc.org |

| Hydrothermal | ZrOCl₂, Sodium Acetate | 240°C, 6 h | Tetragonal | 40-100 nm, Star-shaped | nih.gov |

| Microwave-assisted | ZrOCl₂ | 80°C | Monoclinic & Tetragonal | <10 nm | nih.gov |

| Co-precipitation | ZrOCl₂, KOH | Calcination at 500°C | Not specified | 119 nm, Agglomerated | nanoient.org |

| Co-precipitation | ZrOCl₂, Oxalic Acid, 1-hexanol | 98°C, 13 h, Calcination at 500°C | Monoclinic & Cubic | Not specified | nih.gov |

| Hydrolysis | ZrOCl₂ | Varied H⁺ concentration | Not specified | Up to 200 nm | researchgate.net |

Zirconyl chloride hydrate is a key precursor for the development of zirconia-based thin films, which are essential components in optical devices, protective coatings, and semiconductor applications. tuwien.atnoahchemicals.com Spray pyrolysis and atomic layer deposition (ALD) are two prominent techniques for this purpose.

A significant advantage of using zirconyl chloride hydrate is its solubility in water, enabling the development of more cost-effective and environmentally friendly water-based precursor solutions for spray pyrolysis. tuwien.at Researchers have successfully deposited nanostructured ZrO₂ thin films on various substrates, including glass and transparent conductive oxides (TCOs) like fluorine-doped tin oxide (FTO) and tin-doped indium oxide (ITO), using aqueous solutions of zirconyl chloride. tuwien.at The properties of the resulting films, such as morphology, texture, and optical characteristics, are influenced by solution concentration and spraying parameters. tuwien.at

In ALD, a technique known for producing highly uniform and conformal thin films, various zirconium precursors are used. While organometallic precursors are common, halide precursors like zirconium tetrachloride (ZrCl₄), derived from processes involving zirconyl chloride, are also employed. noahchemicals.comresearchgate.net The ALD process for ZrO₂ involves sequential pulses of the zirconium precursor and an oxygen source (like water vapor or ozone) to grow the film layer by layer. researchgate.netnih.gov This method allows for precise control over film thickness and properties, which is critical for applications in microelectronics and medical implants. nih.gov

Zirconyl chloride is a fundamental raw material in the industrial production of zirconia ceramics and composites. researchgate.netgoogle.com The process often begins with the precipitation of hydrous zirconia from a zirconyl chloride solution. researchgate.net The conditions of this precipitation, particularly the pH, have a profound effect on the characteristics of the resulting filter cake and the final ceramic product. researchgate.netcurtin.edu.au For example, hydrous zirconia precipitated at a high pH (e.g., 12) shows different filtration rates and specific surface area compared to that produced at a low pH (e.g., 3). researchgate.net These initial differences carry through subsequent processing steps like milling, calcination, and sintering, ultimately affecting the density and microstructure of the final ceramic. researchgate.netcurtin.edu.au

Zirconyl chloride octahydrate is also used to synthesize precursor polymers for ceramic fibers. One such method involves the reaction of zirconyl chloride octahydrate with ethylene (B1197577) glycol to form a polyzirconoxane (EG-PZO). elsevierpure.com This polymer precursor possesses good spinnability and stability, allowing it to be drawn into fibers. These precursor fibers can then be sintered to produce yttria-stabilized zirconia (Y₂O₃-ZrO₂) ceramic fibers, which are valued for their high strength and thermal stability. elsevierpure.com

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

In the field of porous materials, zirconyl chloride hydrate is a crucial precursor for synthesizing zirconium-based metal-organic frameworks (Zr-MOFs) and coordination polymers. These materials are noted for their high surface areas, tunable porosity, and exceptional stability, making them suitable for a wide range of applications.

The choice of zirconium precursor significantly influences the synthesis and final properties of Zr-MOFs, such as MOF-808 and UiO-66. rsc.orgchemrxiv.org Studies comparing zirconyl chloride octahydrate (ZrOCl₂·8H₂O) with other precursors like zirconium chloride (ZrCl₄) and zirconyl nitrate (B79036) reveal distinct impacts on the resulting MOF's crystallinity, porosity, and particle size. rsc.orgchemrxiv.orgsemanticscholar.org

The presence of structural water in zirconyl chloride octahydrate can accelerate the crystallization kinetics of Zr-MOFs. chemrxiv.orgsemanticscholar.org This is because the coordinated water can favor the formation of the Zr-oxo/hydroxo clusters that act as the secondary building units of the framework. chemrxiv.orgsemanticscholar.org Consequently, using ZrOCl₂·8H₂O often leads to higher yields and smaller, more reproducible MOF particles compared to anhydrous precursors like ZrCl₄. chemrxiv.orgsemanticscholar.org However, this can also be detrimental to the crystalline and porous structure, leading to an increase in the material's amorphicity and the formation of disorganized mesopores. rsc.orgchemrxiv.orgsemanticscholar.org In contrast, precursors like ZrCl₄ may lead to more regular mesopores, albeit with a more heterogeneous size distribution. chemrxiv.orgsemanticscholar.org

Table 2: Effect of Zirconium Precursor on MOF-808 Properties

| Precursor | Impact on Crystallinity | Impact on Porosity | Other Observations | Reference |

|---|---|---|---|---|

| ZrOCl₂·8H₂O | Increased relative amorphicity | Formation of disorganized mesopores; additional family of micropores | Higher yields, smaller particles, more reproducible | rsc.orgchemrxiv.orgsemanticscholar.org |

| ZrCl₄ | Higher crystallinity | More regular mesopores with heterogeneous size distribution | - | rsc.orgchemrxiv.orgsemanticscholar.org |

| ZrO(NO₃)₂·xH₂O | Increased relative amorphicity | Formation of disorganized mesopores; additional family of micropores | - | rsc.orgchemrxiv.orgsemanticscholar.org |

The transition of MOF synthesis from laboratory-scale batch processes to industrial-scale production requires efficient and continuous methods. Zirconyl chloride hydrate is a suitable precursor for these advanced manufacturing techniques. Continuous flow chemistry, including microdroplet flow reactions, has been successfully employed for the synthesis of various Zr-MOFs. rhhz.netresearchgate.netnih.gov

These methods offer significant advantages over conventional solvothermal synthesis, including dramatically increased space-time yields (STY), better control over particle size and morphology, and improved product quality with high crystallinity. rhhz.netresearchgate.net For example, a microdroplet flow reaction has been used to continuously produce a series of Zr-MOFs (including MOF-801, MOF-804, DUT-67, and MOF-808) with high STY and uniform morphologies. rhhz.net Similarly, continuous flow has been used to create magnetic framework composites like MgFe₂O₄@UiO-66-NH₂, demonstrating the scalability of this approach for producing advanced functional materials. nih.gov These continuous synthesis strategies are crucial for making the large-scale application of Zr-MOFs economically viable. researchgate.netnih.gov

Preparation of Zirconium Phosphates and Phosphonates

Zirconyl chloride hydrate is a key building block for producing zirconium phosphates, particularly layered compounds like α-zirconium phosphate (B84403) (α-ZrP) and γ-zirconium phosphate (γ-ZrP). rsc.org These materials are of significant interest due to their exceptional ion-exchange capabilities, thermal and chemical stability, and tunable interlayer galleries. rsc.org

The synthesis of crystalline α-zirconium phosphate [Zr(HPO₄)₂·H₂O] from zirconyl chloride hydrate can be achieved through several established methods. researchgate.netsigmaaldrich.com Each method influences the resulting material's properties, such as crystal size and sheet orderliness. wikipedia.org

Hydrothermal Synthesis: This common method involves the reaction of a zirconyl chloride solution with phosphoric acid under elevated temperature and pressure. sigmaaldrich.com For instance, heating a mixture of zirconyl chloride octahydrate and phosphoric acid to 200°C can produce α-ZrP crystals. researchgate.net The morphology of the resulting crystals, such as their length and thickness, can be controlled by adjusting the concentration of the phosphoric acid and the reaction time. researchgate.net One study found that α-zirconium phosphate prepared hydrothermally at 160°C for 20 hours with a Zr/P molar ratio of 1/2 was highly effective for adsorbing metal ions. researchgate.netresearchgate.net

Reflux Method: This technique involves boiling a mixture of zirconyl chloride and phosphoric acid. It is known to produce α-ZrP with a smaller crystal size and lower sheet orderliness compared to other methods. wikipedia.org

HF Precipitation: This method utilizes hydrofluoric acid to reflux amorphous zirconium phosphate in phosphoric acid, resulting in α-ZrP with a large crystal size and high sheet orderliness. sigmaaldrich.comwikipedia.org

Mechanochemical Activation: This approach involves the mechanical activation of solid salt mixtures, such as zirconyl chloride and ammonium phosphates, to produce amorphous precursors that can be transformed into crystalline framework zirconium phosphates through subsequent hydrothermal treatment. chemrxiv.org

The choice of synthesis route is critical as it dictates the physicochemical properties of the zirconium phosphate, which in turn affects its performance in various applications.

The layered structure of α-zirconium phosphate allows for the insertion, or intercalation, of various guest molecules between its layers. This process modifies the material's properties and expands its functionality. rsc.orgsigmaaldrich.com The interlayer spacing of α-ZrP can be widened to accommodate different molecules, a key feature for creating novel materials. researchgate.net

The intercalation of n-alkylamines into α-ZrP has been extensively studied. sigmaaldrich.com Short-chain amines initially arrange themselves parallel to the phosphate layers. As more amine is intercalated, they form a bilayer, with the carbon chains inclined at an angle to the layers. sigmaaldrich.com This process can be influenced by temperature, with intercalation and exfoliation being favored at lower temperatures, while hydrolysis of the phosphate sheets can occur at higher temperatures. wikipedia.org The ability to exfoliate α-ZrP into single layers, often assisted by intercalation with bulky molecules like tetrabutylammonium (B224687) hydroxide, opens up possibilities for creating nanocomposites and thin-film assemblies. sigmaaldrich.comwikipedia.org

The intercalation capability is not limited to simple organic molecules. Metal complexes can also be introduced into the interlayer gallery, leading to materials with interesting photophysical and electronic properties. rsc.org This versatility makes intercalated zirconium phosphates promising candidates for applications ranging from catalysis to the fabrication of functional nanocomposites. rsc.orgsigmaaldrich.com

Table 1: Synthesis Methods for α-Zirconium Phosphate from Zirconyl Chloride

| Synthesis Method | Description | Key Characteristics of Product |

| Hydrothermal | Reaction of zirconyl chloride and phosphoric acid under high temperature and pressure. sigmaaldrich.com | Crystallinity increases with temperature; crystal morphology can be controlled. researchgate.net |

| Reflux | Boiling a mixture of zirconyl chloride and phosphoric acid. wikipedia.org | Smallest crystal size and lowest sheet orderliness. wikipedia.org |

| HF Precipitation | Refluxing amorphous ZrP in phosphoric acid with hydrofluoric acid. sigmaaldrich.com | Largest crystal size and highest sheet orderliness. wikipedia.org |

Development of Catalytic Materials

Zirconyl chloride hydrate and its derivatives have emerged as effective and reusable catalysts in a variety of chemical reactions. noahchemicals.commerckmillipore.com Their catalytic activity is often attributed to their Lewis acidic nature.

Zirconium(IV) chloride, which can be derived from zirconyl chloride, is a potent Lewis acid catalyst for reactions like Friedel-Crafts acylations and polymerizations. More directly, zirconyl chloride octahydrate itself has been employed as an efficient catalyst. For instance, it has been used for the retro-Claisen condensation of alcohols with 1,3-diketones to produce esters, including industrially important acetates, in high yields.

Furthermore, when supported on materials like silica (B1680970) gel, zirconyl chloride octahydrate acts as a recyclable catalyst for the synthesis of biologically significant molecules such as coumarin (B35378) derivatives under solvent-free conditions. The use of zirconyl chloride hydrate as a catalyst is advantageous due to its stability, reusability, and ability to promote reactions under mild conditions. Layered zirconium phosphates, synthesized from zirconyl chloride, also function as acid catalysts. sigmaaldrich.com

Role in Research on Hydrogen Storage Materials

The quest for safe and efficient hydrogen storage solutions has led to investigations into various materials, with zirconium-based compounds showing considerable promise. Zirconyl chloride hydrate serves as a precursor for synthesizing materials with potential for hydrogen storage.

One area of research involves the creation of zirconium-containing nanocomposites. For example, zirconyl chloride octahydrate has been used in the preparation of zirconia-reduced graphene oxide (ZrO₂-rGO) nanocomposites. These materials exhibit high surface areas, which is a crucial factor for hydrogen storage capacity.

Another approach is the incorporation of zirconium into porous materials like zeolites. Zirconium-containing NaY5.7 zeolite, prepared using a zirconium source, has been shown to increase the amount of occluded hydrogen compared to the zeolite alone. The hydrogen sorption in these materials is believed to occur through a combination of solid solution formation within the zeolite pores and the hydridation of the zirconium species. Zirconium(IV) chloride is also noted for its role in producing hydrogen storage materials due to its ability to form stable complexes. noahchemicals.com The development of such materials is critical for advancing a hydrogen-based economy.

Table 2: Zirconium-Based Materials for Hydrogen Storage from Zirconyl Chloride Precursors

| Material | Synthesis from Zirconyl Chloride | Hydrogen Storage Finding |

| ZrO₂-rGO Nanocomposite | Zirconyl chloride octahydrate used as a precursor to form zirconia nanoparticles on reduced graphene oxide sheets. | Exhibited a high surface area (390 m²/g) and stored 1.2 wt% hydrogen. |

| Zirconium-NaY5.7 Zeolite | A zirconium source is used to impregnate NaY5.7 zeolite, creating zirconium nanoparticles within the zeolite pores. | The inclusion of zirconium increased the amount of occluded hydrogen. |

Investigation into Multi-Principal Oxides and Hybrid Materials

Zirconyl chloride hydrate is a fundamental precursor for the synthesis of complex oxides and hybrid materials through methods like sol-gel, co-precipitation, and hydrothermal synthesis. rsc.orgresearchgate.net These methods allow for the combination of zirconium with other elements to form multi-principal oxides or the integration of zirconium oxide into organic or inorganic matrices to create hybrid materials.

The sol-gel method, for instance, can be used to react zirconyl chloride octahydrate with other compounds to create precursors for mixed oxides. researchgate.net By precipitating solutions containing zirconyl chloride and salts of other metals, such as yttrium chloride, mixed yttrium-zirconium oxide materials can be produced. researchgate.net The particle size of these precipitated materials can be influenced by the concentration of the precursor solutions and the presence of different cations. researchgate.net

In the realm of hybrid materials, zirconyl chloride is instrumental. It is used in the synthesis of metal-organic frameworks (MOFs), such as MOF-808, which are highly porous materials with applications in gas storage and separation. chemrxiv.orgnoahchemicals.com Studies have shown that using zirconyl chloride octahydrate as the zirconium precursor can lead to higher yields and smaller particle sizes for certain MOFs, making it a favorable choice for process scale-up. chemrxiv.org Additionally, it is used to prepare mixed matrix membranes by blending it with polymers like polyethersulfone to enhance membrane performance for applications such as desalination. researchgate.net

Catalytic Research Applications of Oxozirconium 2+ ;dichloride;hydrate

Lewis Acid Catalysis in Organic Transformations

As a mild Lewis acid, zirconyl chloride hydrate (B1144303) demonstrates significant catalytic potential in numerous organic reactions, facilitating transformations with high selectivity. researchgate.nettandfonline.com Its stability in the presence of moisture is a distinct advantage over many other Lewis acids. tandfonline.com

Zirconyl chloride hydrate and its anhydrous precursor, zirconium(IV) chloride, are effective catalysts for Friedel-Crafts reactions, a fundamental class of carbon-carbon bond-forming reactions. They are particularly utilized in acylation and alkylation processes. For instance, zirconyl chloride octahydrate supported on silica (B1680970) gel (ZrOCl₂·8H₂O/SiO₂) has been employed as an efficient and recyclable catalyst for the synthesis of coumarin (B35378) derivatives via the Pechmann condensation, which involves a Friedel-Crafts type reaction. researchgate.net This heterogeneous system allows for high yields under ambient, solvent-free conditions. researchgate.net

In Friedel-Crafts acylation, such as the benzoylation of various aromatic compounds, zirconyl chloride octahydrate has been shown to be an active catalyst, especially under microwave irradiation, which can significantly reduce reaction times. rsc.org The catalyst activates the acylating agent, facilitating the electrophilic aromatic substitution. nih.govacs.org

Table 1: Application of Zirconyl Chloride Hydrate in Friedel-Crafts Reactions

| Aromatic Substrate | Acylating Agent | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Anisole | Benzoyl chloride | ZrOCl₂·8H₂O | Microwave, 120 °C, 5 min | 4-Methoxybenzophenone | ~95% (implied) | rsc.org |

| 1,2-Dimethoxybenzene | Benzoyl chloride | ZrOCl₂·8H₂O | Microwave, 120 °C, 5 min | 3,4-Dimethoxybenzophenone | ~95% (implied) | rsc.org |

| Phenol | Ethyl acetoacetate | ZrOCl₂·8H₂O/SiO₂ | Solvent-free, Ambient Temp. | 7-Hydroxy-4-methylcoumarin | High | researchgate.net |

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) serves as a highly effective, water-tolerant, and reusable catalyst for direct condensation reactions. A notable application is the synthesis of N-methylamides from carboxylic acids and N,N'-dimethylurea (DMU). This transformation, often performed under microwave irradiation and solvent-free conditions, presents a green and efficient alternative to traditional amide synthesis methods. The catalyst facilitates the direct dehydrative condensation, providing moderate to excellent yields of the corresponding N-methylamides. The catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity.

The proposed mechanism involves the activation of the carboxylic acid's carbonyl group by the Lewis acidic zirconium species, making it more susceptible to nucleophilic attack by the amine.

Table 2: ZrOCl₂·8H₂O-Catalyzed Synthesis of N-Methylamides

| Carboxylic Acid | Catalyst Loading (mol%) | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzoic Acid | 10 | Microwave (600W), Solvent-free | 3 | 92 |

| 4-Nitrobenzoic Acid | 10 | Microwave (600W), Solvent-free | 5 | 95 |

| 4-Methoxybenzoic Acid | 10 | Microwave (600W), Solvent-free | 4 | 94 |

| Hexanoic Acid | 10 | Microwave (600W), Solvent-free | 10 | 85 |

| Phenylacetic Acid | 10 | Microwave (600W), Solvent-free | 4 | 90 |

The catalytic activity of zirconyl chloride extends to the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry. ZrOCl₂·8H₂O has been reported as an efficient catalyst for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. tandfonline.comresearchgate.net For example, it catalyzes the condensation reaction between 2-aminophenol (B121084) or its sulfur/nitrogen analogues with aldehydes or other precursors. mdpi.comtandfonline.com

Similarly, it is used in the synthesis of quinoxaline (B1680401) derivatives, typically through the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.netresearchgate.net Zirconyl chloride hydrate has been employed as a green Lewis acid catalyst for the one-pot, three-component synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives in water at room temperature, showcasing its utility in multicomponent reactions for building complex heterocyclic systems. The catalyst's performance in these syntheses is marked by high yields, mild reaction conditions, and simple work-up procedures. researchgate.net

Table 3: ZrOCl₂·8H₂O in Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Product Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Quinoxaline | Methanol (B129727), RT | High (implied) | researchgate.netresearchgate.net |

| Barbituric acid | Phenylglyoxal, Hydrazine hydrate | Pyrimido[4,5-c]pyridazine | Water, RT | 95 | |

| 2-Aminothiophenol | Aldehydes | Benzothiazole | Refluxing acetonitrile (B52724) (implied) | Good (implied) | tandfonline.com |

Catalysis in Polymerization Processes

While extensively used in small molecule synthesis, the role of zirconyl chloride hydrate in polymerization is more specialized. Its catalytic activity is primarily seen in processes involving ring-opening and olefin oligomerization.